
6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one is a complex organic compound that belongs to the dibenzofuran family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one typically involves multiple steps, including the formation of the dibenzofuran core and subsequent functionalization. Common synthetic routes may include:
Formation of the Dibenzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of acetyl, hydroxy, methoxymethyl, and methyl groups under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Batch Processing: Sequential addition of reagents and intermediates.
Continuous Flow Chemistry: For more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Polychlorinated Dibenzofurans: Known for their environmental impact and toxicity.
Other Functionalized Dibenzofurans: Compounds with different functional groups.
Uniqueness
6-Acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H18O7 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
6-acetyl-3,7,9-trihydroxy-2-(methoxymethyl)-8,9b-dimethyldibenzofuran-1-one |
InChI |
InChI=1S/C18H18O7/c1-7-14(21)12(8(2)19)16-13(15(7)22)18(3)11(25-16)5-10(20)9(6-24-4)17(18)23/h5,20-22H,6H2,1-4H3 |
InChI-Schlüssel |
JUHMIKZXAVVTJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)COC)O)O2)C)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




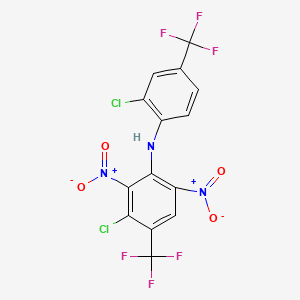
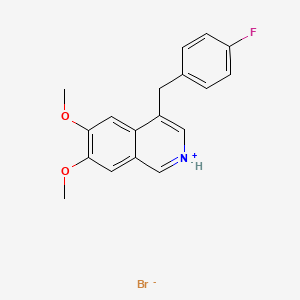



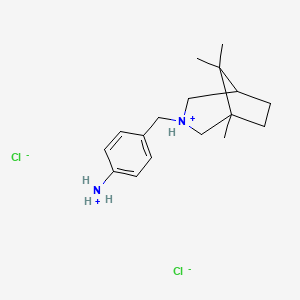

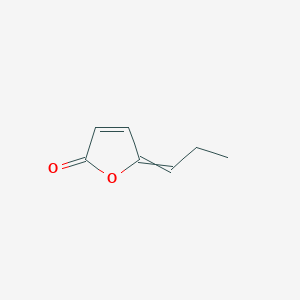
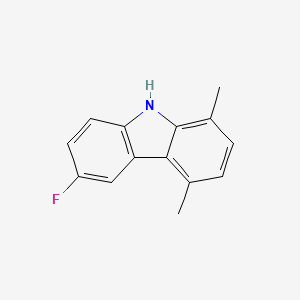

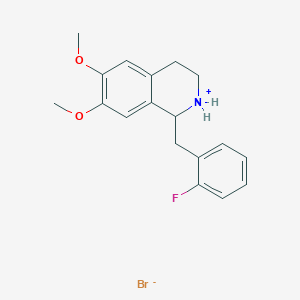
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)
